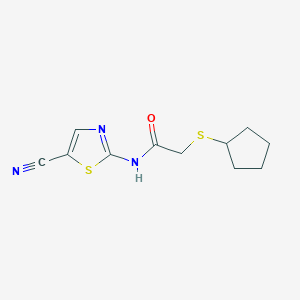
N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide typically involves the formation of the thiazole ring followed by the introduction of the cyanide and cyclopentylthio groups. One possible synthetic route could involve the reaction of 2-aminothiazole with a suitable cyanating agent to introduce the cyanide group. This intermediate can then be reacted with cyclopentylthiol and an appropriate acylating agent to form the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the cyanide group could play crucial roles in binding to the target, while the cyclopentylthio group might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyanothiazol-2-yl)-2-(cyclohexylthio)acetamide
- N-(5-cyanothiazol-2-yl)-2-(phenylthio)acetamide
- N-(5-cyanothiazol-2-yl)-2-(methylthio)acetamide
Uniqueness
N-(5-cyanothiazol-2-yl)-2-(cyclopentylthio)acetamide is unique due to the presence of the cyclopentylthio group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C11H13N3OS2 |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-2-cyclopentylsulfanylacetamide |
InChI |
InChI=1S/C11H13N3OS2/c12-5-9-6-13-11(17-9)14-10(15)7-16-8-3-1-2-4-8/h6,8H,1-4,7H2,(H,13,14,15) |
InChI Key |
VWQKZGPCXSOLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=NC=C(S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14876494.png)
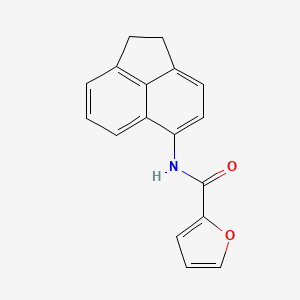
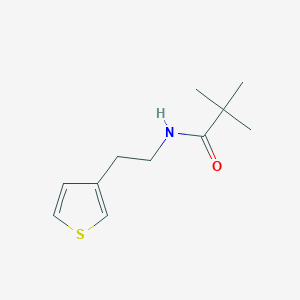
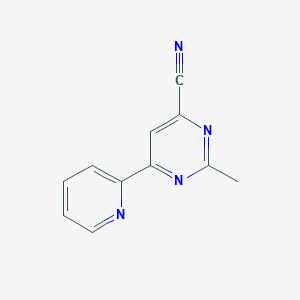
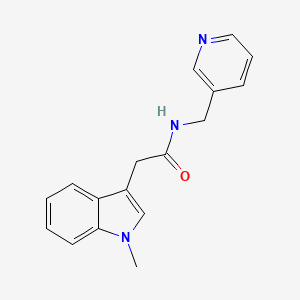
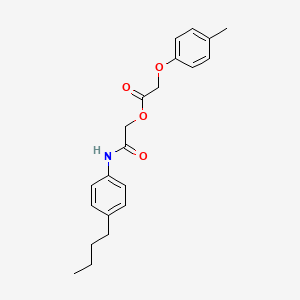
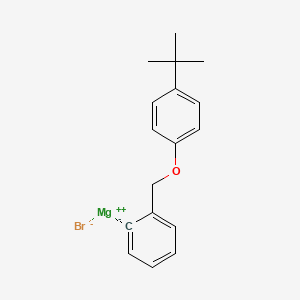
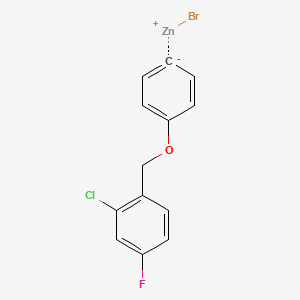

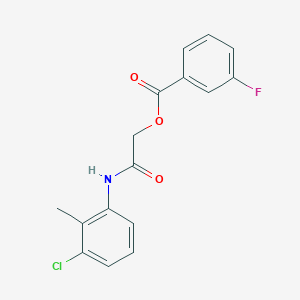
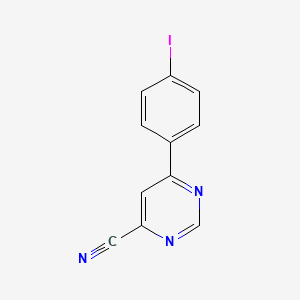
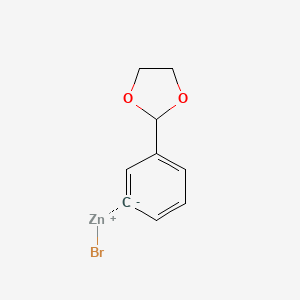

![4-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14876579.png)
